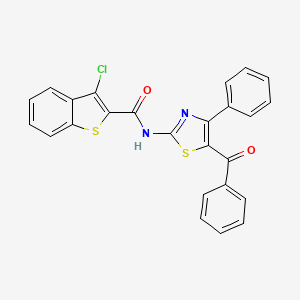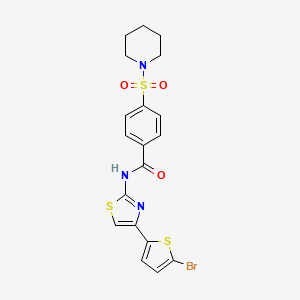![molecular formula C20H17F2NO4S2 B2451014 3-{[(2,4-二氟苯基)氨基]磺酰基}-4-(4-甲基苯基)噻吩-2-羧酸乙酯 CAS No. 1105208-83-0](/img/structure/B2451014.png)
3-{[(2,4-二氟苯基)氨基]磺酰基}-4-(4-甲基苯基)噻吩-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a difluorophenyl group, a sulfonamide linkage, and a carboxylate ester group, making it a versatile molecule for various chemical and biological studies.
科学研究应用
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Thiophene derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the difluorophenyl derivative with a sulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces. The overall effect is modulation of biological pathways, which can result in therapeutic outcomes.
相似化合物的比较
Similar Compounds
Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.
N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiophene ring.
4-(4-methylphenyl)-2-thiophenecarboxylic acid: Lacks the difluorophenyl and sulfonamide groups.
Uniqueness
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its binding affinity and stability, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets. The thiophene ring contributes to its electronic properties, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-17-9-8-14(21)10-16(17)22/h4-11,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQPBMIRVAXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)
![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)
![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)

![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)
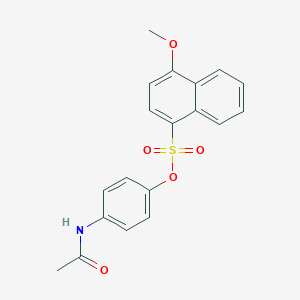
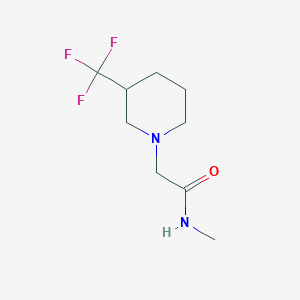
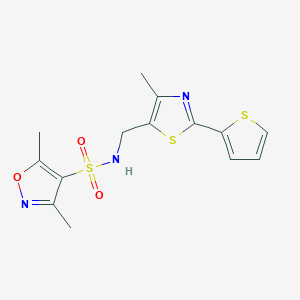
![ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2450948.png)
